n6-Methyl-2'-deoxyadenosine-5'-triphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

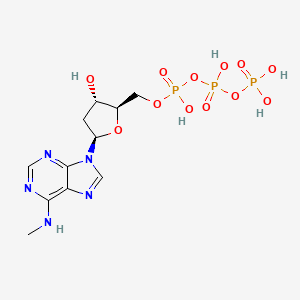

N6-Methyl-2'-deoxyadenosine-5'-triphosphate (N6-methyl-dATP) is a modified nucleotide analog in which a methyl group is attached to the N6 position of the adenine base. This structural alteration distinguishes it from canonical 2'-deoxyadenosine-5'-triphosphate (dATP) and impacts its biochemical behavior. N6-methyl-dATP is synthesized and commercialized for research purposes, particularly in studies involving DNA methylation, polymerase fidelity, and enzymatic incorporation into nucleic acids . It is typically stored at -20°C as a stable aqueous solution with ≥95% purity (HPLC) and a molecular weight of 505.21 g/mol (free acid form) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Methyl-2’-deoxyadenosine-5’-triphosphate typically involves the methylation of deoxyadenosine triphosphate. This process can be catalyzed by methyltransferases such as METTL4 or N6AMT1, which transfer a methyl group from S-adenosylmethionine to the adenine base . The reaction conditions often include the presence of S-adenosylmethionine as a methyl donor, and the reaction is carried out under controlled temperature and pH to ensure specificity and efficiency.

Industrial Production Methods

Industrial production of N6-Methyl-2’-deoxyadenosine-5’-triphosphate involves optimizing the synthetic routes for large-scale production. This includes the use of high-purity reagents, automated synthesis equipment, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Enzymatic Incorporation and Stability

N6-Methyl-dATP serves as a substrate for DNA polymerases, though its bulky N6-methyl group imposes steric constraints:

-

PCR amplification : Partially replaces dATP in PCR, yielding DNA with site-specific 6mA modifications. Efficiency drops by 20–40% compared to unmodified dATP due to polymerase proofreading .

-

Cell cycle-dependent incorporation : Accumulates in G₂/M phase mammalian cells (0.9–3.5 6mA per 10⁶ dA) and persists through mitosis, as shown in hPSCs and mES cells .

Table 2: Enzymatic Compatibility

| Polymerase | Incorporation Efficiency | Application |

|---|---|---|

| Taq | Moderate (60–70%) | PCR mutagenesis |

| DNA Pol λ | High (>90%) | Genomic 6mA incorporation |

| Reverse Transcriptase | Low (<30%) | RNA:cDNA synthesis |

Chemical Stability and Degradation

-

Hydrolysis : The triphosphate group undergoes gradual hydrolysis at 37°C (t₁/₂ = 48 hr in neutral buffer), forming N6-methyl-2'-deoxyadenosine monophosphate .

-

Photocrosslinking : UV irradiation (254 nm) induces crosslinking with thymine residues in DNA, enabling covalent RNA:DNA hybrid stabilization .

Analytical Detection Methods

-

UHPLC-MS/MS : Quantifies 6mA at sensitivities ≤1 ppm using [15N5]-6mA as an internal standard .

-

SID-UPLC-MS/MS : Measures m⁶A in RNA:DNA hybrids post-RNase H treatment, with detection limits of 0.1 fmol .

This compound’s unique properties enable precise manipulation of nucleic acid structure and function, though its applications require careful optimization of enzymatic and storage conditions .

Scientific Research Applications

Biological Functionality

N6-methyl-dATP has been shown to substitute for adenosine triphosphate (ATP) in several biological systems. Notably, it acts as a potent agonist for P2Y-purinoceptors, which are involved in various signaling pathways. In guinea pig taenia coli, N6-methyl-dATP facilitated the cytoskeletal filament-driven translocation of motor proteins such as dynein and kinesin, indicating its role in intracellular transport mechanisms .

Epigenetic Research

One of the most significant applications of N6-methyl-dATP is in epigenetics. It serves as a substrate for DNA and RNA polymerases, enabling researchers to study the incorporation of methylated adenine into genomic DNA. This incorporation is crucial for understanding the role of DNA modifications in gene expression regulation and cellular differentiation .

Case Study: Incorporation into Mammalian Genome

Research has demonstrated that N6-methyl-dATP can be incorporated into the mammalian genome during DNA replication. This finding has implications for studying gene regulation and epigenetic inheritance, highlighting its potential as a tool for manipulating gene expression in mammalian cells .

Cell Proliferation and Regenerative Medicine

N6-methyl-dATP has been identified as a promoter of erythroid progenitor cell proliferation. In studies involving burst-forming unit erythroid (BFU-E) progenitor cells, N6-methyl-dATP enhanced hyperproliferation and reduced apoptosis when combined with other growth factors like stem cell factor (SCF) and erythropoietin (EPO). This application opens avenues for developing therapies aimed at treating blood loss and anemia .

Gene Expression Regulation

The compound plays a vital role in regulating gene expression at the transcriptional level. In plant models, N6-methyl-2'-deoxyadenosine has been linked to increased transcriptional activity through its interaction with transcription factors involved in developmental processes .

Table: Summary of Applications of n6-Methyl-2'-deoxyadenosine-5'-triphosphate

Analytical Applications

N6-methyl-dATP is also utilized as a standard in ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) to quantify modified bases in genomic DNA. This analytical capability is crucial for understanding the landscape of DNA modifications across different biological contexts .

Mechanism of Action

N6-Methyl-2’-deoxyadenosine-5’-triphosphate exerts its effects by incorporating into DNA and RNA molecules, where it can influence various biological processes. The methylation at the sixth position of adenine can affect the binding of transcription factors, DNA repair enzymes, and other regulatory proteins, thereby modulating gene expression and cellular functions . The compound is also known to interact with specific molecular targets such as P2Y purinergic receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Canonical dATP

Key Differences :

- Structure: N6-methyl-dATP contains a methyl group at the N6 position of adenine, whereas dATP lacks this modification.

- Enzymatic Incorporation : N6-methyl-dATP is incorporated into DNA by specific DNA polymerases, such as Vent (exo-) and DeepVent (exo-), but with reduced efficiency compared to unmodified dATP. In contrast, dATP is universally incorporated by polymerases during replication .

- Biological Role : While dATP serves as a natural substrate for DNA synthesis and regulates ribonucleotide reductase (RNR) activity, N6-methyl-dATP is primarily used to study epigenetic methylation or as a substrate analog in enzymatic assays .

Table 1: Structural and Functional Properties

Comparison with Oxidized dATP Analogs

Oxidized dATP derivatives, such as 8-oxo-2'-deoxyadenosine-5'-triphosphate (8-oxo-dATP) and 2-hydroxy-2'-deoxyadenosine-5'-triphosphate (2-OH-dATP), arise from reactive oxygen species (ROS)-induced damage. These analogs exhibit distinct biological impacts:

- Mutagenic Potential: 8-oxo-dATP and 2-OH-dATP are misincorporated during replication, causing transversion mutations (e.g., A→C or A→T).

Table 2: Oxidized vs. Methylated dATP Analogs

| Property | N6-Methyl-dATP | 8-oxo-dATP | 2-OH-dATP |

|---|---|---|---|

| Origin | Synthetic modification | Oxidative damage | Oxidative damage |

| Mutagenicity | Low | High (A→C/T) | Moderate (A→C/G) |

| Repair Mechanisms | None known | MTH1, sanitization enzymes | MTH1, sanitization enzymes |

| Role in Disease | Epigenetic research | Cancer, neurodegeneration | Cancer, aging |

Antiviral dATP Analogs

Nucleotide analogs like adefovir diphosphate and PMEA-diphosphate compete with dATP during viral DNA synthesis:

- Mechanism: Adefovir (a dAMP analog) and PMEA inhibit viral polymerases by chain termination.

- Cellular Metabolism: PMEA-diphosphate accumulates in macrophages due to low dATP pools, enhancing its antiviral efficacy.

Table 3: Antiviral Analogs vs. N6-Methyl-dATP

| Property | N6-Methyl-dATP | Adefovir Diphosphate | PMEA-Diphosphate |

|---|---|---|---|

| Target | Research applications | HBV polymerase | HIV/HSV polymerase |

| Incorporation Outcome | May slow replication | Chain termination | Chain termination |

| Clinical Use | None | Hepatitis B treatment | Experimental for HIV/HSV |

Enzymatic and Therapeutic Implications

- Ribonucleotide Reductase (RNR) Inhibition: dATP noncompetitively inhibits RNR, regulating nucleotide pools. N6-methyl-dATP’s methylation may reduce its binding affinity to RNR, though this requires further study .

- Thymineless Death in Cancer : Elevated dATP:dTTP ratios trigger apoptosis in colon cancer cells. N6-methyl-dATP’s impact on this ratio remains unexplored but could modulate cytotoxicity .

Biological Activity

n6-Methyl-2'-deoxyadenosine-5'-triphosphate (6mdATP) is a modified nucleotide that plays significant roles in various biological processes, particularly in the context of DNA methylation and epigenetic regulation. This article explores the biological activity of 6mdATP, including its mechanisms of action, effects on cellular processes, and implications for health and disease.

Chemical Structure and Properties

6mdATP is a derivative of deoxyadenosine triphosphate (dATP) where a methyl group is added to the nitrogen atom at the sixth position of the adenine base. This modification influences its biochemical properties and interactions within biological systems.

-

Incorporation into DNA :

- Recent studies have demonstrated that 6mdATP can be incorporated into mammalian genomic DNA. This incorporation is facilitated by specific DNA polymerases, which can utilize 6mdATP as a substrate during DNA synthesis. The incorporation is dose-dependent, with significant increases in genomic n6-methyladenine observed at concentrations ranging from 50 to 800 μM .

-

Regulation of Gene Expression :

- 6mdATP has been shown to upregulate key transcription factors associated with erythropoiesis, such as c-Kit, Myb, and Gata2, while downregulating factors related to erythroid maturation like Gata1 and Klf1 . This regulatory effect is critical in promoting the proliferation and survival of erythroid progenitor cells.

- Signal Transduction Pathways :

Biological Effects

The biological effects of 6mdATP are extensive:

- Erythropoiesis : It promotes hyperproliferation of burst-forming unit erythroid (BFU-E) progenitor cells and reduces apoptosis, indicating its potential utility in therapies for blood disorders .

- Genomic Stability : The presence of n6-methyladenine modifications can influence the stability of RNA:DNA hybrids, which are crucial for maintaining genomic integrity during cell division .

- Mutagenicity : Comparatively, modified nucleotides like 6mdATP can exhibit varying levels of mutagenicity depending on their incorporation into the genome. Studies suggest that while some modifications can enhance mutagenic potential, others may stabilize genetic material against damage .

Case Studies and Research Findings

Several studies provide insights into the biological activity of 6mdATP:

Implications for Health and Disease

The biological activity of 6mdATP has significant implications for understanding various health conditions:

- Anemia and Blood Disorders : Given its role in enhancing erythropoiesis, 6mdATP could be explored as a therapeutic agent for treating anemia or other blood-related disorders.

- Cancer Research : The ability of modified nucleotides to influence gene expression and stability could provide insights into cancer biology, particularly regarding how mutations arise and propagate within tumor cells.

- Epigenetic Modifications : Understanding how 6mdATP modifies gene expression may lead to novel strategies in epigenetic therapy for various diseases.

Q & A

Basic Research Questions

Q. What is the biochemical role of N6-Methyl-2'-deoxyadenosine-5'-triphosphate in DNA synthesis, and how is it experimentally incorporated into DNA?

this compound (hereafter referred to as N6-methyl-dATP) serves as a modified nucleotide substrate for DNA polymerases. It replaces dATP during enzymatic DNA synthesis, enabling site-specific methylation at the N6 position of adenine. This modification is critical for studying epigenetic regulation, DNA-protein interactions, and methylation-dependent repair mechanisms. Methodology :

- PCR-based incorporation : N6-methyl-dATP is substituted for dATP in PCR reactions using thermostable polymerases (e.g., Taq or Pfu). Optimization of Mg²⁺ concentration (typically 1–3 mM) and polymerase fidelity is required to ensure efficient incorporation .

- Primer extension assays : Controlled stoichiometry of N6-methyl-dATP and natural dNTPs allows precise methylation at target sites .

| Parameter | Typical Optimization Range |

|---|---|

| Mg²⁺ concentration | 1–3 mM |

| Polymerase type | High-fidelity (e.g., Pfu) |

| N6-methyl-dATP:dATP ratio | 1:1 to 3:1 (molar) |

Q. How can researchers verify the successful incorporation of N6-methyl-dATP into DNA?

Detection methods :

- Gel electrophoresis : Methylation-induced conformational changes in DNA may alter migration patterns in denaturing or native gels.

- Mass spectrometry : LC-MS/MS quantifies methylation levels by analyzing mass shifts corresponding to the methyl group (Δm/z +14.02) .

- Methylation-specific antibodies : Anti-N6-methyladenine antibodies (e.g., Abcam ab150) enable immunoblotting or ChIP-seq for methylation mapping .

Q. What are the recommended storage and handling protocols for N6-methyl-dATP?

- Storage : Aliquot and store at ≤-20°C in anhydrous, buffered solutions (pH 7.0–7.5) to prevent hydrolysis. Avoid freeze-thaw cycles .

- Stability : Under optimal conditions, stability exceeds 12 months. Degradation is indicated by precipitation or reduced incorporation efficiency.

Advanced Research Questions

Q. How does N6-methyl-dATP influence DNA polymerase kinetics and replication fidelity?

N6-methylation alters polymerase binding affinity and catalytic efficiency. Pre-steady-state kinetic assays reveal:

- Reduced incorporation rate (kpol) : Methylation sterically hinders the active site, slowing dNTP addition .

- Increased mismatch extension : Methylated bases may destabilize base pairing, increasing error rates in low-fidelity polymerases (e.g., Taq). Example data :

| Polymerase | kpol (s⁻¹) (dATP) | kpol (s⁻¹) (N6-methyl-dATP) |

|---|---|---|

| Taq | 200 ± 15 | 45 ± 6 |

| Pfu | 85 ± 10 | 22 ± 3 |

Source: Adapted from Kuwahara et al. (2006)

Q. What thermodynamic parameters govern the incorporation of N6-methyl-dATP during DNA synthesis?

Isothermal titration calorimetry (ITC) and stopped-flow spectroscopy quantify enthalpy (ΔH) and entropy (ΔS) changes. Methylation introduces:

- Favorable enthalpy : Hydrogen bonding between the methyl group and polymerase residues stabilizes the transition state.

- Unfavorable entropy : Reduced conformational flexibility in the methylated base-DNA complex .

Q. How does N6-methyl-dATP affect interactions between DNA and methyl-binding proteins (e.g., Jumu, Zelda)?

Electrophoretic mobility shift assays (EMSAs) and crystallography demonstrate:

- Enhanced binding affinity : N6-methylation creates hydrophobic patches recognized by methyl-binding domains (e.g., SRA domain of Jumu).

- Structural perturbations : Methylation induces minor groove widening, altering protein docking geometry .

Q. Does N6-methyl-dATP modulate feedback inhibition of ribonucleotide reductase (RNR) compared to dATP?

RNR activity assays show that N6-methyl-dATP retains partial inhibitory capacity but with reduced potency:

- IC₅₀ (dATP) : 5 µM

- IC₅₀ (N6-methyl-dATP) : 15 µM Methylation likely disrupts allosteric interactions with the RNR specificity site .

Q. Methodological Considerations Table

| Research Objective | Recommended Technique | Key Variables to Control |

|---|---|---|

| Quantifying methylation efficiency | LC-MS/MS | Ionization efficiency, baseline noise |

| Studying polymerase fidelity | Single-molecule sequencing | Template sequence complexity |

| Mapping protein-DNA interactions | Cryo-EM or X-ray crystallography | Crystallization buffer pH |

| Analyzing metabolic regulation | Radiolabeled tracer assays | Specific activity of [³H]-N6-methyl-dATP |

Q. Contradictions and Limitations

- Polymerase compatibility : Not all DNA/RNA polymerases efficiently incorporate N6-methyl-dATP. For example, reverse transcriptases (e.g., HIV-1 RT) exhibit >90% reduced activity with methylated substrates .

- Epigenetic specificity : N6-methyladenine is rare in mammalian genomes but prevalent in prokaryotes; researchers must validate biological relevance in eukaryotic models .

Properties

Molecular Formula |

C11H18N5O12P3 |

|---|---|

Molecular Weight |

505.21 g/mol |

IUPAC Name |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H18N5O12P3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(17)7(26-8)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h4-8,17H,2-3H2,1H3,(H,21,22)(H,23,24)(H,12,13,14)(H2,18,19,20)/t6-,7+,8+/m0/s1 |

InChI Key |

MALRVWPOKBDVSZ-XLPZGREQSA-N |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.